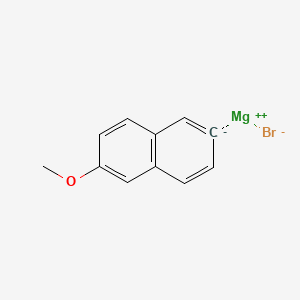

6-Methoxy-2-naphthylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

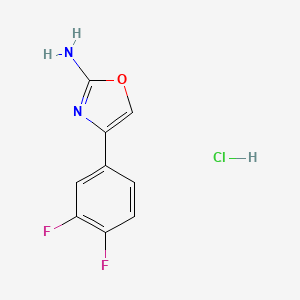

6-Methoxy-2-naphthylmagnesium bromide is a synthetic compound that belongs to the class of organometallic compounds. It has an empirical formula of C11H9BrMgO and a molecular weight of 261.40 . This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthylmagnesium bromide can be represented by the SMILES stringCOc1ccc2cc([Mg]Br)ccc2c1 . This indicates that the molecule consists of a 2-naphthyl group substituted with a methoxy group at the 6-position and a magnesium bromide group at the 2-position. Physical And Chemical Properties Analysis

6-Methoxy-2-naphthylmagnesium bromide is a highly flammable liquid and vapor . It has a concentration of 0.5 M in THF and a density of 0.966 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Tricyclic Ketones

6-Methoxy-2-naphthylmagnesium bromide has been utilized in the synthesis of tricyclic ketones. Specifically, its reaction with enol ethers leads to the formation of complex tricyclic structures, as demonstrated in a study by Zav’yalov and Kondrat'eva (1960) (Zav’yalov & Kondrat'eva, 1960).

Facilitating Nucleophilic Aromatic Substitution

This compound also plays a crucial role in nucleophilic aromatic substitution reactions. For instance, it has been used in the synthesis of 2-nitro-1,1'-binaphthyls, as reported by Hattori et al. (2002) (Hattori et al., 2002).

Intermediate in Anti-inflammatory Agents

Another significant application is its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents. Xu and He (2010) discussed its importance in synthesizing key components like nabumetone and naproxen (Xu & He, 2010).

Synthesis of Potential Carcinogenic Metabolites

Pataki and Balick (1977) explored its use in synthesizing potential metabolites of carcinogenic substances, highlighting its relevance in understanding chemical carcinogenesis (Pataki & Balick, 1977).

Development of Non-Linear Optical Materials

In the field of materials science, the compound has been investigated for its potential in non-linear optical properties. Sarojini et al. (2005) studied its use in developing materials with specific optical characteristics (Sarojini et al., 2005).

Chiral Resolution Applications

The compound has also found application in the field of chiral resolution. Takayoshi et al. (2005) designed 6-Methoxy-2-naphthylglycolic acid, a derivative, as a novel resolving agent with improved chiral recognition ability (Takayoshi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMNAMUAQVNNBC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

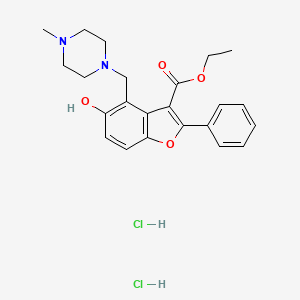

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)

![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)

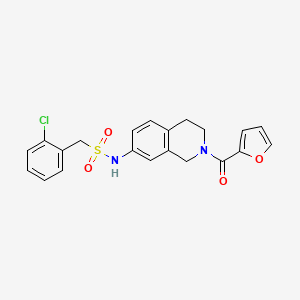

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)

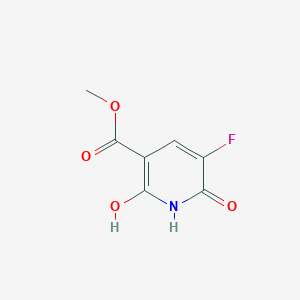

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)